Camphorquinone-10-sulfonic Acid Hydrate

Description

BenchChem offers high-quality Camphorquinone-10-sulfonic Acid Hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Camphorquinone-10-sulfonic Acid Hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

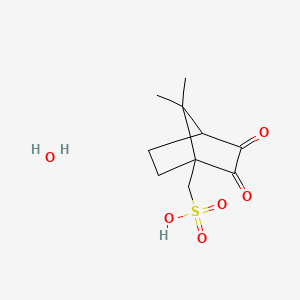

IUPAC Name |

(7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5S.H2O/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11;/h6H,3-5H2,1-2H3,(H,13,14,15);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGBEDZBQAKLIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=O)CS(=O)(=O)O)C.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188263-61-7 |

Source

|

| Record name | Bicyclo[2.2.1]heptane-1-methanesulfonic acid, 7,7-dimethyl-2,3-dioxo-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1188263-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Novel 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of a significant class of synthetic compounds: 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides. These molecules have garnered considerable interest within the scientific and drug development communities for their potent and selective activity as kappa-opioid receptor agonists. This document will delve into their chemical structure, synthesis, structure-activity relationships, and pharmacological effects, offering valuable insights for researchers and professionals in the field.

While the specific CAS number 73413-79-3 did not yield a direct match in chemical databases, it is likely associated with a member of this broader class of compounds. This guide will, therefore, focus on the well-characterized analogues within this series, providing a robust framework for understanding their properties.

Core Chemical Structure and Physicochemical Properties

The foundational structure of this series is characterized by a 2-(3,4-dichlorophenyl)acetamide core, N-methylated and further substituted with a 2-(1-pyrrolidinyl)ethyl moiety. The key point of variation and a critical determinant of pharmacological activity is the substituent at the carbon atom adjacent to the amide nitrogen (C1).

Table 1: Physicochemical Properties of Representative Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituent at C1 | Reference |

| Compound A (e.g., C1 = 1-methylethyl) | C20H28Cl2N2O | 399.36 | Isopropyl | [1] |

| Compound B (e.g., C1 = 3-aminophenyl) | C24H29Cl2N3O | 462.42 | 3-Aminophenyl | [1] |

| Compound C (e.g., C1 = 3-isothiocyanatophenyl) | C25H27Cl2N3OS | 504.48 | 3-Isothiocyanatophenyl | [2][3] |

Note: The exact physicochemical properties such as melting point, boiling point, and solubility are not extensively detailed in the provided search results and would typically be determined experimentally for each specific analogue.

The presence of the dichlorophenyl group and the tertiary amine in the pyrrolidinyl moiety significantly influences the lipophilicity and basicity of these compounds, which in turn affects their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).

Synthesis and Experimental Protocols

The synthesis of these acetamides generally involves the coupling of a suitable N-substituted diamine precursor with 2-(3,4-dichlorophenyl)acetic acid or its activated derivative. The introduction of chirality at the C1 position is a key aspect of the synthesis, often achieved by using chiral amino acids as starting materials.[1]

Experimental Protocol: General Synthesis of 2-(3,4-Dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]acetamides

-

Preparation of the N-methylated diamine: a. Start with a chiral amino acid to introduce the desired substituent at C1. b. Reduce the carboxylic acid moiety to an alcohol. c. Convert the alcohol to a suitable leaving group (e.g., a tosylate or mesylate). d. Displace the leaving group with pyrrolidine to form the tertiary amine. e. Protect the primary amine. f. Perform N-methylation of the secondary amine. g. Deprotect the primary amine to yield the desired chiral diamine precursor.

-

Amide Coupling: a. Activate the carboxylic acid of 2-(3,4-dichlorophenyl)acetic acid using a standard coupling reagent (e.g., DCC, EDC, or conversion to the acid chloride). b. React the activated acid with the prepared N-methylated diamine in an appropriate aprotic solvent (e.g., dichloromethane or DMF). c. Purify the final product using column chromatography or recrystallization.

Diagram of Synthetic Workflow:

Caption: General synthetic route.

Pharmacological Profile: Potent and Selective Kappa-Opioid Agonism

This class of compounds is distinguished by its potent and selective agonistic activity at the kappa-opioid receptor (KOR). The KOR is a G protein-coupled receptor involved in a variety of physiological processes, including analgesia, diuresis, and the regulation of mood and addiction.

The structure-activity relationship (SAR) studies reveal that the nature of the substituent at the C1 position is a major determinant of potency and selectivity.[1] For instance, compounds with aryl substituents at C1 have been found to be particularly potent.[1]

Mechanism of Action:

These compounds act as agonists at the KOR. Upon binding, they induce a conformational change in the receptor, leading to the activation of intracellular signaling pathways. This typically involves the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in a decrease in neuronal excitability.

Diagram of Signaling Pathway:

Caption: KOR signaling pathway.

One notable analogue, 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide, has been developed as an affinity label for the KOR. The isothiocyanate group allows for covalent binding to the receptor, leading to selective and long-lasting antagonism, which is a valuable tool for pharmacological research.[3]

Analytical Methodologies

The characterization and quantification of these compounds would typically rely on standard analytical techniques employed in medicinal chemistry and pharmaceutical analysis.

High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity and quantifying the concentration of the target compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a typical starting point for method development. Detection would likely be performed using UV-Vis spectroscopy, leveraging the aromatic chromophores in the molecule.

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique is invaluable for confirming the molecular weight of the synthesized compounds and for identifying metabolites in biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the chemical identity of the synthesized molecules.

Safety and Handling

Given that these compounds are potent, centrally-acting pharmacological agents, they should be handled with appropriate care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or aerosols. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Due to their potent biological activity, any exposure should be treated seriously, and medical advice should be sought.

References

-

Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists. Journal of Medicinal Chemistry.

-

2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide. PubChem.

-

2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide: an opioid receptor affinity label that produces selective and long-lasting kappa antagonism in mice. Journal of Medicinal Chemistry.

Sources

- 1. Structure/activity studies related to 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted- ethyl]acetamides: a novel series of potent and selective kappa-opioid agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(3,4-Dichlorophenyl)-N-methyl-N-(1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl)acetamide | C22H23Cl2N3OS | CID 127914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide: an opioid receptor affinity label that produces selective and long-lasting kappa antagonism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Camphorquinone-10-sulfonic Acid Hydrate solubility in water and organic solvents

This in-depth technical guide details the solubility profile, physicochemical properties, and application protocols for Camphorquinone-10-sulfonic Acid Hydrate (CQS) .

Solubility, Physicochemical Properties, and Aqueous Photoinitiation Protocols

CAS Number: 73413-79-3 Formula: C₁₀H₁₄O₅S[1] · xH₂O Molecular Weight: 264.29 g/mol (anhydrous basis)

Executive Summary

Camphorquinone-10-sulfonic acid hydrate (CQS) is the water-soluble derivative of the widely used lipophilic photoinitiator, Camphorquinone (CQ). While standard CQ is restricted to organic solvents (ethanol, acetone) and hydrophobic resins, the introduction of the sulfonic acid group at the C-10 position confers high aqueous solubility without compromising the dicarbonyl chromophore responsible for visible-light absorption (λₘₐₓ ~460–470 nm).

This unique amphiphilic nature makes CQS the gold standard for aqueous photopolymerization (hydrogels), protein modification (arginine residues), and biomedical adhesive formulations where organic solvents are cytotoxic or incompatible.

Physicochemical Profile & Solubility Landscape

Structural Basis of Solubility

The solubility contrast between Camphorquinone (CQ) and its sulfonated derivative (CQS) is driven by the hydrophilic sulfonic acid moiety (

-

CQ (Hydrophobic): Relies on weak van der Waals forces; insoluble in water (<1.7 g/L).

-

CQS (Hydrophilic): The sulfonic acid group acts as a strong hydrogen-bond donor/acceptor and ionizes in water, creating a hydration shell that solubilizes the hydrophobic bicyclic camphor core.

Solubility Data Table

| Solvent | Solubility Rating | Estimated Limit (25°C) | Notes |

| Water | Very Soluble | > 200 g/L (0.75 M) | Forms an acidic solution (pH < 2 at high conc). |

| Ethanol | Soluble | > 100 g/L | Suitable for solvent exchange or co-solvent systems. |

| DMSO | Soluble | > 150 g/L | Excellent for stock solutions; highly stable. |

| Acetone | Soluble | Moderate | Less efficient than ethanol; use for rapid evaporation. |

| Chloroform | Sparingly Soluble | < 10 g/L | The polar sulfonic group resists non-polar solvation. |

| Diethyl Ether | Insoluble | Negligible | Useful for washing away non-sulfonated impurities. |

Critical Note on "Hydrate" Form: CQS is typically supplied as a hydrate. The water of crystallization does not impede dissolution but must be accounted for in stoichiometric calculations for precise molar concentrations (e.g., active ester synthesis).

Mechanistic Visualization: Aqueous Photoinitiation

CQS functions primarily as a Type II Photoinitiator , meaning it requires a co-initiator (hydrogen donor), typically a water-soluble amine like Triethanolamine (TEOA) or

Figure 1: The Type II photoinitiation pathway of CQS in aqueous media. The sulfonic acid group ensures the chromophore remains dissolved, allowing it to encounter the amine donor.

Experimental Protocols

Protocol A: Preparation of Photoactive Hydrogel Precursor

Objective: Create a standard aqueous photoinitiator solution for crosslinking PEG-diacrylate (PEGDA) or Gelatin Methacryloyl (GelMA).

Reagents:

-

Triethanolamine (TEOA) - Co-initiator

-

Deionized Water (degassed)

Procedure:

-

Stock Solution Preparation (10x):

-

Weigh 100 mg of CQS.[1]

-

Dissolve in 10 mL of deionized water. Vortex for 30 seconds. The solution will be bright yellow and clear.

-

Note: This yields a 1% w/v (approx. 37 mM) stock. Protect from ambient light (wrap tube in foil).

-

-

Formulation:

-

To your monomer solution (e.g., 10% PEGDA in water), add the CQS stock to a final concentration of 0.1% w/v (1 mg/mL) .

-

Add TEOA to a final concentration of 0.5% w/v .

-

Stoichiometry: The amine is typically added in molar excess (2:1 to 5:1 ratio relative to CQS) to overcome oxygen inhibition.

-

-

Degassing (Critical):

-

Oxygen quenches the triplet state of CQS. Bubble nitrogen or argon through the solution for 5–10 minutes before irradiation.

-

-

Curing:

-

Irradiate with a dental curing light or LED (465 nm, ~10–20 mW/cm²) for 60–120 seconds.

-

Protocol B: Protein Modification (Arginine Labeling)

Objective: Selectively modify arginine residues on a protein surface using CQS as a reversible tag.

Mechanism: The dicarbonyl group of CQS condenses with the guanidino group of arginine to form a stable adduct. The sulfonic acid group maintains protein solubility during the reaction.

Procedure:

-

Buffer: Prepare 0.1 M Sodium Borate buffer, pH 9.0.

-

Reaction Mix:

-

Dissolve protein (1–5 mg/mL) in the borate buffer.

-

Add CQS to a final concentration of 10–50 mM (typically 50-fold molar excess over arginine residues).

-

-

Incubation:

-

Incubate at 37°C for 2–4 hours in the dark.

-

-

Quenching & Purification:

-

Quench by lowering pH to 7.0 with dilute HCl.

-

Remove excess CQS via dialysis against PBS or using a desalting column (PD-10).

-

-

Reversibility (Optional):

-

To remove the tag, incubate the modified protein with 0.2 M o-phenylenediamine at pH 8–9 for 4 hours.

-

Stability & Handling

-

pH Stability:

-

Acidic/Neutral (pH 2–7): Highly stable.

-

Alkaline (pH > 9): The quinone moiety is susceptible to degradation (benzilic acid rearrangement) over prolonged periods. Prepare basic solutions immediately before use.

-

-

Light Sensitivity:

-

Extremely sensitive to blue light (<500 nm). Handle under yellow/red safety lights or in amber glassware.

-

-

Hygroscopicity:

-

The sulfonic acid group is hygroscopic. Store the solid desicated at 2–8°C. If the powder clumps, it has absorbed moisture; this affects weighing accuracy but not chemical functionality.

-

References

-

PubChem. Camphorquinone-10-sulfonic acid. National Library of Medicine. Available at: [Link]

-

Pande, C. S., Pelzig, M., & Glass, J. D. (1980). Camphorquinone-10-sulfonic acid and derivatives: Convenient reagents for reversible modification of arginine residues. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Ullrich, G., et al. (2013). Inhomogeneity in Hydrogels Synthesized by Thiol–Ene Polymerization. ACS Macromolecules. (Citing use of CQS as water-soluble photoinitiator). Available at: [Link]

Sources

Photochemical Mechanism of Camphorquinone-10-sulfonic Acid Hydrate (CQS): A Technical Guide for Aqueous Polymerization

Topic: Photochemical Mechanism of Camphorquinone-10-sulfonic Acid Hydrate (CQS) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Camphorquinone-10-sulfonic acid hydrate (CQS) represents a critical evolution in photoinitiator technology, bridging the gap between the proven efficiency of Type II Norrish initiators and the stringent requirements of aqueous, biocompatible polymerization. While its parent compound, Camphorquinone (CQ), dominates hydrophobic dental resins, CQS introduces a sulfonic acid moiety that confers water solubility without sacrificing the visible-light sensitivity of the

This guide details the photochemical mechanics of CQS, distinguishing it from its non-photoactive precursor (Camphor-10-sulfonic acid, CSA) and providing a validated framework for its application in synthesizing hydrogels for tissue engineering and drug delivery.

Molecular Architecture & Photophysical Properties

To deploy CQS effectively, one must first distinguish it from chemically similar but functionally distinct compounds. The critical error in many experimental designs is confusing CQS (the photoinitiator) with CSA (an acid catalyst).

Structural Distinction[1]

-

Camphorquinone-10-sulfonic acid (CQS): Contains an

-dicarbonyl group (O=C-C=O).[1] This conjugated system lowers the energy gap for electron transition, allowing absorption of blue light. -

Camphor-10-sulfonic acid (CSA): Contains a single carbonyl group. It absorbs only in the UV range (

nm) and is inactive under visible light.

Spectral Characteristics

The sulfonic acid group at the C-10 position is electron-withdrawing, which induces a hypsochromic shift (blue shift) relative to lipophilic CQ.

| Property | Camphorquinone (CQ) | Camphorquinone-10-sulfonic Acid (CQS) |

| CAS Number | 10373-78-1 | 73413-79-3 |

| Primary Solvent | Methacrylate Resins / Organic | Water / Aqueous Buffers |

| Chromophore | ||

| 468 nm | ~453 nm | |

| Extinction Coefficient ( | ~40 | < 66 |

| Initiation Type | Type II (Requires Amine) | Type II (Requires Water-Soluble Amine) |

Technical Insight: The low extinction coefficient of CQS is a feature, not a bug. It allows light to penetrate deep into thick hydrogel formulations (>1 cm) without rapid surface attenuation, ensuring uniform crosslinking density throughout the scaffold [1].

The Photochemical Engine: Type II Mechanism

CQS functions via a bimolecular Type II photoinitiation mechanism . Unlike Type I initiators (e.g., LAP) that cleave homolytically upon irradiation, CQS requires a co-initiator (hydrogen donor) to generate radicals. In aqueous systems, the choice of co-initiator is restricted to water-soluble amines or amino acids.

Step-by-Step Pathway

-

Excitation: Upon irradiation with blue light (450–470 nm), ground-state CQS (

) absorbs a photon and enters the excited singlet state ( -

Intersystem Crossing (ISC): The

state rapidly undergoes spin inversion to the longer-lived triplet state ( -

Exciplex Formation: The electrophilic

state forms an excited-state complex (exciplex) with a nucleophilic amine donor (D-H). -

Electron/Proton Transfer: An electron is transferred from the amine to the CQS, followed rapidly by proton transfer.

-

Radical Generation: This process yields two radicals:

-

CQS Ketyl Radical: Generally inactive for initiation due to steric hindrance and resonance stabilization.

-

Aminoalkyl Radical: The active species that initiates polymerization by attacking the double bond of the monomer (e.g., Acrylamide, PEG-DA).

-

Visualization of Signaling Pathway

The following diagram illustrates the energy transfer and radical generation pathway specific to CQS in an aqueous environment.

Figure 1: The Type II photoinitiation cascade of CQS, highlighting the critical role of the amine co-initiator in generating the active radical species.

Experimental Validation Framework

To validate the efficiency of CQS, we employ a standardized protocol for synthesizing a Polyacrylamide (PAAm) hydrogel. This system is chosen for its clarity, allowing easy visual confirmation of gelation, and its relevance to electrophoresis and tissue engineering scaffolds.

Materials & Causality

-

CQS (Photoinitiator): 0.4 g/L (approx.[2] 1.5 mM).[1][2] Rationale: Higher concentrations can lead to inner filter effects where surface absorption prevents light from curing the center of the gel [2].

-

Triethanolamine (TEOA) or L-Arginine (Co-initiator): Equimolar or 2x excess relative to CQS. Rationale: TEOA is efficient; Arginine is preferred for cell-viability studies due to lower cytotoxicity [3].

-

Blue LED Source: ~465 nm, 10-20 mW/cm². Rationale: Matches the

of CQS (453 nm) sufficiently while avoiding UV damage to biological payloads.

Protocol: Synthesis of PAAm Hydrogel

Objective: Synthesize a transparent, chemically crosslinked hydrogel using CQS.

-

Stock Preparation:

-

Prepare a CQS Stock Solution (10 mM) in degassed water. Protect from ambient light (wrap vial in foil).

-

Prepare a Monomer Mix : Dissolve Acrylamide (10% w/v) and Bis-acrylamide (0.5% w/v) in distilled water.

-

-

Formulation:

-

Mix 1 mL of Monomer Mix with 150 µL of CQS Stock.

-

Add Co-initiator : Add 30 µL of TEOA (or 150 µL of 20 mM L-Arginine solution).

-

Critical Step: Adjust pH to 7.0–8.0. CQS efficiency drops in acidic conditions due to protonation of the amine, which inhibits electron transfer.

-

-

Degassing:

-

Purge the solution with Nitrogen or Argon for 5 minutes.

-

Why? Oxygen is a radical scavenger. It quenches the CQS triplet state and consumes active radicals, inhibiting polymerization (Oxygen Inhibition).

-

-

Curing:

-

Pipette the solution into a glass mold or between glass slides (1 mm spacer).

-

Irradiate with Blue LED (465 nm) for 5–10 minutes.

-

-

Validation:

-

Physical: Invert mold. The gel should not flow.

-

Analytical: Perform oscillating rheometry to measure Storage Modulus (

) vs. Time. Gel point is defined where

-

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for CQS-mediated hydrogel synthesis, emphasizing critical control points like pH adjustment and oxygen removal.

Critical Technical Considerations

pH Sensitivity

Unlike lipophilic CQ, CQS operates in an ionic environment. The sulfonic acid group (

-

Rule: Always buffer the reaction solution to pH > 7.5 when using amine co-initiators.

Biocompatibility & Cytotoxicity

For cell encapsulation, the choice of co-initiator is the limiting factor for toxicity, not the CQS itself.

-

Standard: TEOA (Triethanolamine) is effective but can be cytotoxic at high concentrations.

-

Bio-Optimized: Use L-Arginine or N-Phenylglycine (NPG) . Studies show CQS + Arginine systems maintain high cell viability (>90%) compared to UV-cleavable initiators [3].

Oxygen Inhibition

Type II systems are more susceptible to oxygen inhibition than Type I systems because oxygen can quench the long-lived triplet state (

-

Mitigation: High light intensity (>20 mW/cm²) or strict degassing is required. Alternatively, adding an enzyme system (Glucose Oxidase + Glucose) can actively consume oxygen during printing/curing.

References

-

Inhomogeneity in Hydrogels Synthesized by Thiol–Ene Polymerization. Source: ACS Macromolecules (2013). Context: Validates the use of CQS (0.4 g/L) with blue light (465 nm) for homogeneous hydrogel formation. URL:[Link]

-

Carboxylated camphorquinone as visible-light photoinitiator for biomedical application. Source: Arabian Journal of Chemistry (2014). Context: Discusses water-soluble CQ derivatives and the use of amino acids (Arginine) as biocompatible co-initiators. URL:[Link]

-

Water-Soluble Photoinitiators in Biomedical Applications. Source: Polymers (2020). Context: Comprehensive review of water-soluble systems, confirming the mechanism and utility of sulfonated/carboxylated CQ derivatives. URL:[Link]

Sources

Technical Whitepaper: Spectroscopic Profiling of Camphorquinone-10-sulfonic Acid Hydrate

[1]

Executive Summary

Camphorquinone-10-sulfonic acid (CQS) hydrate represents a critical intersection between organic photochemistry and aqueous-phase biochemistry.[1] Unlike its lipophilic parent, camphorquinone (CQ), CQS possesses a sulfonic acid moiety at the C-10 position, conferring high water solubility while retaining the characteristic

This guide provides a comprehensive spectroscopic profile of CQS hydrate.[1][2] It addresses the analytical requirements for researchers utilizing CQS as a Type II photoinitiator in hydrogels or as a reversible arginine-modifying agent in protein chemistry.[1]

Structural Context & Synthesis Pathway[1][2][3]

To interpret the spectra accurately, one must understand the derivation of CQS from Camphor-10-sulfonic acid (CSA).[1] The transformation involves the oxidation of the C-3 methylene group to a ketone, creating the 2,3-bornanedione scaffold.

Synthesis Workflow

The standard synthesis utilizes Selenium Dioxide (

Figure 1: Synthetic pathway for the conversion of CSA to CQS Hydrate, highlighting the critical oxidation step responsible for the spectral shift from mono- to diketone.[1]

UV-Vis Spectroscopy: The Photoinitiator Profile

The utility of CQS lies in its absorption in the visible blue region, allowing for light curing or protein modification without the damaging effects of UV radiation.[2][3][4]

Electronic Transitions

The spectrum is dominated by two key transitions characteristic of the bicyclic

-

Transition: High energy, UV region (~250–280 nm).[2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Transition: Lower energy, Visible region (~460–470 nm).[2] This forbidden transition is responsible for the compound's yellow color and its photoactivity.[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Quantitative Data (Aqueous Solution)

| Parameter | Value | Assignment | Notes |

| 254 nm | Strong absorption; typically used for concentration determination. | ||

| 470 nm | The "Action Spectrum" for photoinitiation.[2] Weak molar absorptivity ( | ||

| Solvent Shift | Solvatochromic | - | In water, the |

Experimental Protocol: UV-Vis Analysis

-

Preparation: Dissolve 10 mg CQS hydrate in 10 mL deionized water (Milli-Q) to create a stock solution.

-

Dilution: Dilute 1:100 to avoid detector saturation in the UV region.

-

Scan: 200 nm to 600 nm.

-

Validation: The presence of the peak at 470 nm confirms the integrity of the diketone moiety.[1][2] Loss of this peak indicates degradation (photobleaching or reduction).[1][2]

Infrared (FT-IR) Spectroscopy[1][2]

IR spectroscopy is the primary tool for confirming the "hydrate" status and the presence of the sulfonic acid group.[1][2]

Diagnostic Bands[1]

| Wavenumber ( | Functional Group | Vibrational Mode | Structural Insight |

| 3200–3500 | O-H (Water) | Stretch (Broad) | Confirms the Hydrate form.[2] Anhydrous CQS lacks this broad intensity.[1][2] |

| 1775 | C=O (C-3) | Stretch | Strained carbonyl in the 5-membered ring.[1] |

| 1750 | C=O (C-2) | Stretch | Second carbonyl of the diketone system.[1][2] Often appears as a split peak or shoulder with 1775.[1][2] |

| 1150–1250 | S=O | Stretch (Asym) | Characteristic of the sulfonic acid ( |

| 1040 | S=O | Stretch (Sym) | Sulfonate symmetric stretch.[1][2] |

| 600–700 | C-S | Stretch | Linkage between the C-10 methyl and the sulfur atom.[1] |

Technical Note: The carbonyl stretching frequency in CQS is higher than in non-strained ketones due to the ring strain of the bicyclic bornane skeleton and the dipole coupling between the adjacent carbonyls.[2]

Nuclear Magnetic Resonance (NMR)[1][2][6][7][8]

NMR provides the definitive structural proof.[1][2] The key distinction between the starting material (CSA) and the product (CQS) is the disappearance of the C-3 methylene protons.[1][2]

H NMR Data (Solvent: or )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Analysis |

| 0.85 | Singlet | 3H | Methyl group bridgehead (syn/anti distinct). | |

| 1.05 | Singlet | 3H | Methyl group bridgehead.[2] | |

| 1.5 – 2.2 | Multiplets | 4H | C-4, C-5, C-6 | Ring protons.[1] Complex coupling pattern typical of bornane systems.[1][2] |

| 2.65 | Doublet (J=15Hz) | 1H | Diastereotopic proton A of the sulfomethyl group.[2] | |

| 3.25 | Doublet (J=15Hz) | 1H | Diastereotopic proton B. | |

| ~3.3 - 4.0 | Broad | - | Exchangeable protons (shifts vary with concentration/solvent). | |

| Missing | - | - | C-3 Protons | Critical Purity Check: The absence of peaks in the 2.0–2.5 ppm range (corresponding to |

C NMR Data (Decoupled)

| Chemical Shift ( | Assignment | Structural Feature |

| ~200 - 205 | C-2, C-3 | Diketone Carbonyls. Two distinct peaks indicating the oxidized state. |

| ~58.0 | C-1 | Quaternary bridgehead carbon.[1] |

| ~48.0 | C-10 | Carbon attached to the sulfonic acid group.[1][5] |

| ~43.0 | C-7 | Bridge carbon (dimethyl substituted).[1][2] |

| ~20 - 30 | C-4, C-5, C-6 | Remaining ring carbons. |

| ~18 - 20 | C-8, C-9 | Methyl carbons.[1] |

Experimental Protocols

Purity Profiling Workflow

To ensure the CQS hydrate is suitable for sensitive applications (e.g., hydrogel encapsulation), the following workflow is recommended:

Figure 2: Quality control workflow for validating CQS Hydrate purity prior to experimental use.

Handling and Stability[2]

-

Hygroscopicity: As a sulfonic acid hydrate, the compound is hygroscopic.[2][6] Store in a desiccator at 2–8°C.

-

Light Sensitivity: The compound is a photoinitiator.[1][2][3][4][7] All handling must be performed under yellow/amber light to prevent premature photobleaching or radical generation.[1][2]

-

Solubility: Highly soluble in water, ethanol, and DMSO.[2] Insoluble in non-polar solvents (hexane, ether).[2]

References

-

Pande, C. S., Pelzig, M., & Katsoyannis, P. G. (1980). Camphorquinone-10-sulfonic acid and derivatives: Convenient reagents for reversible modification of arginine residues. Proceedings of the National Academy of Sciences, 77(2), 895–899.[2] [Link][1][2]

-

Cook, W. D., & Chen, F. (2011). Photopolymerization of dimethacrylates using camphorquinone–amine initiation systems.[2] Journal of Polymer Science Part A: Polymer Chemistry. (General reference for CQ spectral properties).

-

Sun, J., & Chae, K. H. (2011). Water-soluble visible-light-induced photoinitiating system based on camphorquinone derivative.[1] Journal of Applied Polymer Science. (Validates water-soluble spectral shifts).

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73413-79-3, Camphorquinone-10-sulfonic acid.[1] [Link]

Sources

- 1. Camphorsulfonic acid, (-)- | C10H16O4S | CID 5771688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]

- 3. Camphorquinone | CQ Photoinitiator | RUO [benchchem.com]

- 4. longchangchemical.com [longchangchemical.com]

- 5. Camphorquinone-10-sulfonic acid and derivatives: Convenient reagents for reversible modification of arginine residues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DL-10-CAMPHORSULFONIC ACID | 5872-08-2 [chemicalbook.com]

- 7. hampfordresearch.com [hampfordresearch.com]

Camphorquinone-10-sulfonic acid hydrate safety and handling precautions

Topic: Camphorquinone-10-sulfonic Acid Hydrate: Safety, Handling, and Stability Protocol Content Type: Technical Whitepaper / Operational Guide Audience: Research Scientists, Chemical Safety Officers, and Formulation Engineers

Core Directive: The Dual-Hazard Framework

Handling Camphorquinone-10-sulfonic acid hydrate (CQS-OH) requires a sophisticated understanding of its dual nature. It is not merely an organic acid; it is a photo-active corrosive . Most safety protocols fail because they treat it either solely as a photoinitiator (ignoring the corrosivity) or solely as an acid (ignoring the photochemical instability).

This guide enforces a "Dark/Dry/Neutral" operational doctrine:

-

Dark: Strict spectral control (blocking <500 nm light) to prevent premature radical generation.

-

Dry: Rigorous humidity control to prevent caking and hydrolytic degradation.

-

Neutral: Immediate neutralization protocols for spills to mitigate tissue damage.

Physicochemical Profile & Critical Distinctions

Crucial Identification Warning: Do not confuse this compound with Camphorsulfonic acid (CSA). CSA lacks the dicarbonyl system required for photoinitiation. Using CSA instead of CQS-OH will result in total polymerization failure.

| Property | Data | Operational Implication |

| Chemical Name | Camphorquinone-10-sulfonic acid hydrate | Target Compound |

| CAS Number | 73413-79-3 | Verify against CAS # 5872-08-2 (CSA) |

| Appearance | Yellow to brownish crystalline solid | Color indicates conjugated dicarbonyl system |

| Solubility | Soluble in Water, Ethanol, Methanol | High Risk: Rapid dermal absorption via sweat |

| ~468 nm (Blue Region) | Must use Amber/Red lighting | |

| Acidity (pKa) | ~1.2 (Sulfonic acid group) | Strong acid; highly corrosive to metal/tissue |

| GHS Class | Skin Corr.[1][2] 1B; Eye Dam. 1 | Causes irreversible tissue destruction |

Engineering Controls & Environmental Stability

Spectral Control (The "Safe Light" Protocol)

Because CQS-OH initiates radical polymerization upon absorbing blue light (400–500 nm), standard laboratory lighting will degrade the reagent within minutes.

-

Primary Barrier: All handling must occur in a room or hood fitted with Amber (Yellow) filters (cutoff <520 nm).

-

Secondary Barrier: Use only amber borosilicate glassware. If clear glassware is necessary for observation, wrap immediately in aluminum foil.

Hygroscopic Management

The sulfonic acid moiety is aggressively hygroscopic. Moisture uptake leads to:

-

Stoichiometric Error: Weighing wet powder alters the molar concentration of the photoinitiator.

-

Acid Hydrolysis: Formation of corrosive liquid films on the container threads.

Protocol: Store under inert gas (Argon/Nitrogen) in a desiccator at 2–8°C . Allow the container to equilibrate to room temperature before opening to prevent condensation.

Personal Protective Equipment (PPE) Matrix

Trustworthiness in safety comes from matching the barrier to the permeation rate.

| PPE Component | Material Specification | Scientific Rationale |

| Gloves (Primary) | Nitrile (Minimum 5 mil) | Excellent resistance to organic acids. Latex is permeable to sulfonic acids and should be avoided. |

| Gloves (Secondary) | Laminated Film (Silver Shield) | Required for prolonged handling or spill cleanup. |

| Eye Protection | Chemical Goggles + Face Shield | Safety glasses are insufficient. The dust is corrosive; contact with moist eyes causes immediate corneal ulceration. |

| Respiratory | N95 or P100 Respirator | If handling powder outside a fume hood (not recommended), a respirator is mandatory to prevent bronchial necrosis. |

Operational Workflow: Weighing & Solubilization

This workflow minimizes light exposure and moisture contact.[3]

Figure 1: Safe handling workflow emphasizing temperature equilibration and light protection.

Step-by-Step Protocol:

-

Equilibration: Remove container from the refrigerator 45 minutes prior to use. Do not open.

-

Environment Prep: Engage amber lighting. Verify fume hood airflow (>100 fpm).

-

Weighing:

-

Use a ceramic or plastic spatula . Metal spatulas may corrode and contaminate the sample with iron ions (which can alter photo-initiation kinetics).

-

Weigh directly into a tared amber vial.

-

-

Dissolution:

-

Add solvent (Water or Ethanol) immediately.

-

Note: The solution will be acidic (pH ~1-2). Ensure downstream systems (e.g., HPLC columns) are compatible.

-

Emergency Response & Spill Neutralization

The "Acid-First" Response Logic: In the event of a spill, the primary threat is chemical burn, not photochemistry.

Spill Cleanup Protocol:

-

Evacuate & Ventilate: Clear the immediate area.

-

PPE Upgrade: Don double nitrile gloves and a face shield.

-

Containment: Surround the spill with an inert absorbent (vermiculite or sand).

-

Neutralization (The Fizz Test):

-

Slowly apply Sodium Bicarbonate (

) or Sodium Carbonate ( -

Observation: The spill will effervesce (release

). Continue adding base until bubbling ceases. -

Verification: Check pH with litmus paper (Target: pH 6–8).

-

-

Disposal: Sweep the neutralized slurry into a hazardous waste container labeled "Organic Acid Waste."

First Aid:

-

Skin Contact: Flush with water for 15 minutes . Do not use "neutralizing creams" on the skin (exothermic reaction risk).

-

Eye Contact: Flush for 15 minutes while holding eyelids open. Immediate ophthalmological consult is required due to risk of permanent corneal opacity.

Reaction Mechanism & Degradation

Understanding the degradation pathway reinforces why storage conditions are critical.

Figure 2: Photochemical activation vs. environmental degradation pathways.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12265361, Camphorquinone-10-sulfonic acid hydrate. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

-

Oregon Medical Laser Center. Quantum yield of conversion of the photoinitiator camphorquinone. Retrieved from [Link]

Sources

Methodological & Application

Advanced Application Note: Aqueous Photopolymerization of Hydrogels Using Camphorquinone-10-sulfonic Acid (CQS)

Executive Summary & Scientific Rationale

In the field of tissue engineering and drug delivery, the encapsulation of cells within hydrogels (e.g., GelMA, PEGDA) requires strictly aqueous conditions. Standard Camphorquinone (CQ) , widely used in dental resins, is hydrophobic and requires organic solvents like Ethanol or DMSO for solubilization. These solvents can be cytotoxic, even at low concentrations, causing cell membrane lysis or protein denaturation.

Camphorquinone-10-sulfonic Acid Hydrate (CQS) offers a superior alternative. By functionalizing the camphor backbone with a sulfonic acid group, the molecule becomes highly water-soluble while retaining the photo-active dicarbonyl core.

Key Advantages:

-

Solvent-Free Processing: Eliminates the need for cytotoxic organic solvents.

-

Blue Light Activation: Cures under visible blue light (450–470 nm), avoiding the DNA-damaging potential of UV light used with Irgacure 2959.

-

Tunable Kinetics: As a Type II photoinitiator, reaction kinetics can be modulated by altering the co-initiator (amine) concentration.

Mechanistic Insight: The Type II Photoinitiation Pathway

Unlike Type I photoinitiators (e.g., LAP) that cleave unimolecularly, CQS is a Type II photoinitiator . It does not fragment upon irradiation. Instead, it enters an excited triplet state and abstracts a hydrogen atom from a co-initiator (typically a tertiary amine) to generate the reactive radical species.

Critical Chemical Interaction

-

Absorption: CQS absorbs blue light (

nm), transitioning to an excited singlet state ( -

Exciplex Formation: The

CQS* forms an excited-state complex (exciplex) with the amine donor (e.g., Triethanolamine - TEOA). -

Hydrogen Abstraction: The amine donates a hydrogen atom to the CQS carbonyl oxygen.

-

Radical Generation: This produces a CQS ketyl radical (inactive for initiation due to steric hindrance) and an Aminoalkyl radical (highly reactive).

-

Initiation: The aminoalkyl radical attacks the methacrylate double bond on the hydrogel monomer (e.g., GelMA), initiating chain growth.

Visualization of Signaling Pathway

Caption: Figure 1. Type II Photoinitiation Mechanism of CQS. The active aminoalkyl radical drives polymerization, while the CQS ketyl radical terminates or is inactive.

Materials & Equipment

| Component | Specification | Role |

| Photoinitiator | Camphorquinone-10-sulfonic Acid Hydrate (CQS) | Light absorber; Water-soluble initiator.[1] |

| Co-Initiator | Triethanolamine (TEOA) or L-Arginine | Hydrogen donor. TEOA is standard; Arginine is used for higher biocompatibility. |

| Monomer | GelMA (Gelatin Methacryloyl) or PEGDA | Hydrogel precursor.[2][3] |

| Buffer | PBS (Phosphate Buffered Saline) | Solvent. |

| Base | 1M NaOH | CRITICAL: For pH neutralization of the sulfonic acid group. |

| Light Source | LED (450-470 nm) | Activation source. Intensity: 10–50 mW/cm². |

Experimental Protocols

Protocol A: Preparation of Neutralized CQS Stock Solution (1% w/v)

Expert Insight: CQS contains a sulfonic acid group.[4] Dissolving it directly in water drops the pH significantly (pH < 3), which kills cells instantly. You must neutralize the stock solution.

-

Weighing: Weigh 100 mg of CQS hydrate powder.

-

Dissolution: Add to 8 mL of PBS in a light-protected tube (amber tube or wrapped in foil). Vortex until dissolved.

-

pH Adjustment (The Critical Step):

-

Measure the pH (it will be acidic).

-

Slowly add 1M NaOH dropwise while monitoring pH.

-

Target pH: 7.2 – 7.4 .

-

Note: The solution is naturally pale yellow. No color change indicates pH shift, so use a pH meter.

-

-

Final Volume: Add PBS to reach a final volume of 10 mL.

-

Filtration: Sterile filter using a 0.22 µm syringe filter.

-

Storage: Store at 4°C in the dark. Stable for 2 weeks.

Protocol B: Hydrogel Fabrication (GelMA Example)

-

Pre-cursor Solution: Dissolve GelMA (e.g., 10% w/v) in warm PBS (37°C).

-

Initiator Addition:

-

Add Neutralized CQS Stock to reach a final concentration of 0.1% - 0.5% (w/v).

-

Add TEOA (Co-initiator) to reach a final concentration of 0.5% - 1.0% (w/v).

-

Ratio Rule of Thumb: Maintain a CQS:Amine molar ratio of roughly 1:2 to 1:5 to ensure efficient hydrogen abstraction.

-

-

Cell Encapsulation (Optional):

-

Centrifuge cells and resuspend the pellet in the GelMA/CQS/TEOA precursor solution.

-

Recommended density:

to

-

-

Casting: Pipette the mixture into a mold (e.g., PDMS ring or Teflon mold).

-

Photopolymerization:

-

Expose to Blue Light (470 nm) at 20 mW/cm².

-

Time: 30 – 120 seconds. (Time depends on CQS concentration and light intensity).

-

Self-Validation: The gel should solidify and remain stable when the mold is removed.

-

-

Washing: Immediately wash the hydrogel 3x with warm culture media to remove unreacted radicals and excess TEOA.

Experimental Workflow Diagram

Caption: Figure 2.[5] Step-by-step workflow for fabricating cell-laden hydrogels using CQS.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Gelation | Oxygen Inhibition | Oxygen quenches radicals. Purge precursor with Nitrogen/Argon for 5 mins or cover the mold with a glass slide to exclude air. |

| Slow Gelation | Low Amine Concentration | CQS requires an amine to work. Increase TEOA concentration (up to 1%). |

| Cell Death | Acidic pH | Did you neutralize the CQS stock? Re-check pH of the final precursor solution. |

| Yellow Hydrogel | Excess CQS | CQS is yellow.[6] If the gel is too yellow, reduce CQS concentration to 0.1%. The color usually leaches out during washing. |

References

- Yue, K., et al. (2015). Structural analysis of photocrosslinkable methacryloyl gelatin hydrogels. Biomaterials, 73, 254-271.

- Bryant, S. J., et al. (2000). Cytocompatibility of UV and visible light photoinitiating systems on cultured NIH3T3 fibroblasts in vitro. Journal of Biomaterials Science, Polymer Edition, 11(5), 439-457.

- Gou, M., et al. (2010). Bio-inspired detoxification using 3D-printed hydrogel nanocomposites. Nature Communications, 5, 3774.

-

Miles, A. J., Wien, F., & Wallace, B. A. (2004). Redetermination of the extinction coefficient of camphor-10-sulfonic acid. Analytical Biochemistry, 335(2), 338-339. Retrieved from [Link]

Sources

- 1. Sinocure® CQ - DL-Camphorquinone Photoinitiator for Dental Materials [sinocurechem.com]

- 2. Frontiers | Tunable gelatin methacrylate polyethylene glycol diacrylate hydrogels for cell mechanosensing applications [frontiersin.org]

- 3. Development of a Photo-Crosslinking, Biodegradable GelMA/PEGDA Hydrogel for Guided Bone Regeneration Materials [mdpi.com]

- 4. CAS 73413-79-3: camphorquinone-10-sulfonic acid [cymitquimica.com]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Camphorquinone-10-sulfonic Acid Hydrate (CQS) in Hydrophilic Dental Resins

This guide serves as a high-level technical dossier for the application of Camphorquinone-10-sulfonic Acid Hydrate (CQS) in the development of hydrophilic dental resins and adhesives.

Executive Summary & Rationale

Standard dental photoinitiators, primarily Camphorquinone (CQ) , are highly hydrophobic. While effective in bulk composites (Bis-GMA/TEGDMA matrices), CQ poses significant limitations in Self-Etch Adhesives (SEAs) and Resin-Modified Glass Ionomers (RMGICs) . These systems are inherently aqueous and acidic, designed to penetrate wet dentin tubules.

The Challenge:

-

Phase Separation: CQ precipitates in high-water-content formulations, leading to heterogeneous polymerization and "water trees" (defects).

-

Radical Quenching: In acidic media (pH < 3), standard tertiary amine co-initiators (e.g., DMAEMA, EDMAB) are protonated, neutralizing their lone pair electrons and disabling the electron-transfer mechanism required for radical generation.

The Solution:

Camphorquinone-10-sulfonic Acid Hydrate (CQS) (CAS: 73413-79-3) introduces a hydrophilic sulfonic acid moiety to the norbornane scaffold. This modification confers water solubility while retaining the

Mechanistic Insight: The "Acid-Resistant" Pathway

Unlike Type I initiators (e.g., TPO) which cleave homolytically, CQS is a Type II photoinitiator . It requires a co-initiator (hydrogen donor).

The Protonation Trap

In standard CQ systems, the excited triplet state (

Strategic Formulation: To utilize CQS effectively, one must pair it with acid-resistant co-initiators or ternary accelerator systems .

-

Primary Co-initiator: N-Phenylglycine (NPG) .[1] As an amino acid derivative, NPG is zwitterionic and retains electron-donating capability in lower pH environments better than simple aliphatic amines.

-

Accelerator: Diphenyliodonium Salts (e.g., DPIHP) .[2] These act as a third component, regenerating the photoinitiator and preventing back-electron transfer, significantly boosting quantum yield in aqueous media.

DOT Diagram: Photoinitiation Pathway & Acid Interference

Caption: Figure 1. Mechanism of CQS photoinitiation illustrating the critical "Protonation Trap" where acidic monomers can neutralize standard amine co-initiators.

Formulation Protocol: Hydrophilic Model Adhesive

This protocol describes the preparation of a Model Self-Etch Adhesive (SEA) using CQS.

Target Properties:

-

Solvent System: Water/Ethanol/HEMA (Single-phase).

-

Initiator Loading: 1.0 wt% (molar equivalent).

-

pH Stability: 2.5 – 3.0.

Materials Required

| Component | Function | Concentration (wt%) | Notes |

| CQS Hydrate | Photoinitiator | 1.0% | Water-soluble chromophore.[3][4][5] |

| N-Phenylglycine (NPG) | Co-initiator | 1.0 - 1.5% | Acid-resistant amine source. |

| DPIHP | Accelerator | 0.5% | Diphenyliodonium hexafluorophosphate. |

| HEMA | Monomer | 30.0% | 2-Hydroxyethyl methacrylate (amphiphilic). |

| Bis-GMA | Crosslinker | 15.0% | Hydrophobic backbone (requires HEMA to solubilize). |

| Water (HPLC Grade) | Solvent | 15.0% | Simulates wet dentin environment. |

| Ethanol (Abs) | Solvent | Balance (~37%) | Co-solvent for Bis-GMA. |

Step-by-Step Procedure

1. Solvent Phase Preparation:

-

In an amber glass vial (protect from light), combine Ethanol and Water .

-

Add CQS Hydrate and DPIHP . Vortex for 30 seconds until fully dissolved. Note: CQS dissolves rapidly in this polar mix; standard CQ would require pure ethanol.

2. Monomer Integration:

-

Add HEMA to the solvent mixture. Vortex to homogenize.

-

Slowly add Bis-GMA while stirring.

-

Critical Check: Observe for cloudiness (Tyndall effect). If the solution turns milky, the water content is too high for the Bis-GMA loading. Add ethanol dropwise until clear.

-

3. Co-Initiator Addition (The Labile Step):

-

Add N-Phenylglycine (NPG) last.

-

Stir magnetically for 10 minutes in the dark.

-

Why last? NPG is susceptible to oxidation in solution. Minimizing air exposure and processing time preserves shelf-life.

-

4. Filtration:

-

Filter the resin through a 0.45 µm PTFE syringe filter to remove any undissolved particulates or dust that could act as stress concentrators.

Validation Protocol: Real-Time FTIR Curing Kinetics

To verify the efficacy of CQS in this aqueous system, we measure the Degree of Conversion (DC) .[1]

Equipment: FTIR Spectrometer with ATR accessory (Diamond/ZnSe crystal). Light Source: Dental LED Curing Unit (e.g., Valo, Ultradent) >1000 mW/cm².

Experimental Steps:

-

Baseline Scan: Place 10 µL of the uncured resin on the ATR crystal. Acquire a spectrum (Absorbance mode) to establish the initial peak height of the aliphatic C=C bond (1638 cm⁻¹) . Use the aromatic C=C peak (1608 cm⁻¹) from Bis-GMA/NPG as an internal standard (unchanged during reaction).

-

Irradiation: Position the light guide 1 mm above the sample. Irradiate for 20 seconds while simultaneously acquiring spectra (Series mode: 1 spectrum/sec).

-

Post-Cure Scan: Continue acquiring spectra for 60 seconds post-irradiation to observe dark cure.

-

Calculation:

Success Criteria:

-

DC > 50% in aqueous media is considered excellent.

-

Rate of Polymerization (

): Peak reaction rate should occur within 3–5 seconds of illumination.

Workflow Diagram: Validation Process

Caption: Figure 2. Experimental workflow for validating the polymerization efficiency of CQS-based resins using FTIR.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Degree of Conversion (<30%) | Acidic Neutralization of Amine | Switch co-initiator to NPG or increase DPIHP concentration. Ensure pH > 2.5. |

| Phase Separation (Cloudy) | Hydrophobic Monomer Excess | Reduce Bis-GMA or increase Ethanol/HEMA ratio. CQS is hydrophilic; it will partition into the water phase, leaving Bis-GMA uncured if phases separate. |

| Yellowing of Cured Resin | Excess CQS or NPG Oxidation | Reduce CQS to 0.5–0.7 wt%. Ensure NPG is fresh and stored under inert gas. |

| Slow Curing Speed | Oxygen Inhibition | Aqueous layers are thin and prone to |

References

-

Mechanism of Type II Photoinitiators

- Title: Photoinitiator Systems in Dental Resin-Based Composites: Mechanisms, Performance, and Clinical Implic

- Source: F1000Research (2026).

-

URL:[Link]

-

Water-Soluble Photoinitiators & Acidic Systems

-

CQS Properties & Synthesis

-

Effect of Initiators in Acidic Dental Adhesives

- Title: Effect of initiator on photopolymerization of acidic, aqueous dental model adhesives.

- Source: ResearchGate (Valid

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Light cured dental composite resins | Encyclopedia MDPI [encyclopedia.pub]

- 3. CAS 73413-79-3: camphorquinone-10-sulfonic acid [cymitquimica.com]

- 4. books.rsc.org [books.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DL-CAMPHORQUINONE | 10373-78-1 [chemicalbook.com]

- 7. (1R)-(-)-CAMPHORQUINONE | 10334-26-6 [chemicalbook.com]

Application Notes and Protocols for Camphorquinone-10-sulfonic Acid Hydrate in 3D Printing and Bioprinting

Introduction: The Need for Water-Soluble Photoinitiators in Advanced Manufacturing

The advent of 3D printing and bioprinting has revolutionized the fabrication of complex three-dimensional structures for a myriad of applications, from bespoke medical implants to sophisticated in vitro tissue models for drug discovery. At the heart of many of these light-based additive manufacturing technologies lies the process of photopolymerization, where liquid resins or "inks" are selectively solidified by light. The efficiency and biocompatibility of this process are critically dependent on the photoinitiator, a molecule that absorbs light and generates reactive species to initiate polymerization.

Traditionally, many effective photoinitiators have been hydrophobic, limiting their use in the aqueous environments essential for bioprinting and the fabrication of hydrogels. This has spurred the development of water-soluble photoinitiators that are not only efficient but also exhibit low cytotoxicity, a prerequisite for any biomedical application. Camphorquinone-10-sulfonic acid hydrate (CQ-H) emerges as a promising candidate in this class. As a sulfonated derivative of the well-established photoinitiator camphorquinone (CQ), CQ-H boasts enhanced water solubility while retaining the desirable light absorption properties of its parent molecule.[1][2] This guide provides a comprehensive overview of the application of CQ-H in 3D printing and bioprinting, complete with detailed protocols and technical insights for researchers, scientists, and drug development professionals.

Mechanism of Action: A Deeper Look into Type II Photoinitiation

Camphorquinone-10-sulfonic acid hydrate, like its parent compound, functions as a Type II photoinitiator. This means it requires a co-initiator, typically a tertiary amine, to efficiently generate the free radicals necessary for polymerization.[3][4] The process is initiated by the absorption of blue light, with a maximum absorption wavelength (λmax) around 468-475 nm.[5][6][7]

The photoinitiation cascade can be broken down into the following key steps:

-

Photoexcitation: Upon absorption of a photon of blue light, the CQ-H molecule is promoted from its ground state to an excited singlet state (¹CQ-H*).

-

Intersystem Crossing: The excited singlet state is short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (³CQ-H*).

-

Exciplex Formation and Electron Transfer: The excited triplet state of CQ-H interacts with a co-initiator, such as a tertiary amine, to form an excited-state complex known as an exciplex. Within this complex, an electron is transferred from the amine (the electron donor) to the excited CQ-H (the electron acceptor).

-

Proton Transfer and Radical Generation: Following electron transfer, a proton is transferred from the amine radical cation to the CQ-H radical anion. This results in the formation of two highly reactive free radicals: an amine-derived radical and a ketyl radical from the CQ-H molecule.

-

Initiation of Polymerization: These newly formed free radicals attack the carbon-carbon double bonds of the monomer or prepolymer molecules in the resin or bioink, initiating a chain-growth polymerization reaction that leads to the formation of a crosslinked polymer network, solidifying the material.

To enhance the efficiency of this process, a three-component system can be employed, which includes an accelerator like a diphenyliodonium salt.[5][8] This accelerator can interact with the exciplex to generate additional free radicals, thereby increasing the rate and degree of polymerization.[5]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Sinocure® CQ - DL-Camphorquinone Photoinitiator for Dental Materials [sinocurechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Carboxylated camphorquinone as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

Step-by-step guide for synthesizing polymers with Camphorquinone-10-sulfonic Acid Hydrate

Application Note & Protocol Guide

Topic: A Step-by-Step Guide for Synthesizing Polymers with Camphorquinone-10-Sulfonic Acid Hydrate

Introduction: Leveraging Water Solubility in Photopolymerization

Camphorquinone (CQ) is a cornerstone of photopolymerization, particularly in biomedical and dental applications, for its exceptional ability to initiate radical polymerization upon exposure to visible blue light.[1][2][3] Its mechanism as a Type II photoinitiator, which requires a co-initiator (typically a tertiary amine) to generate radicals, is well-established.[1][4][5] However, the practical application of camphorquinone is often hampered by its inherent hydrophobicity and poor water solubility, posing significant challenges for the synthesis of hydrogels and other polymers in aqueous systems.[6][7]

To overcome this limitation, researchers have focused on developing water-soluble derivatives of camphorquinone.[6][8] This guide focuses on one such derivative: Camphorquinone-10-sulfonic Acid Hydrate (CSA-H) . By incorporating a sulfonic acid group, CSA-H maintains the photoactive dicarbonyl core of camphorquinone while gaining excellent water solubility. This property makes it an ideal candidate for initiating polymerization in aqueous media, enabling the straightforward synthesis of biocompatible materials like hydrogels for drug delivery, tissue engineering, and 3D bioprinting.

This document provides a comprehensive, step-by-step guide to using CSA-H as a water-soluble photoinitiator. We will detail the underlying mechanism, provide a validated protocol for hydrogel synthesis, and discuss key parameters for process optimization and characterization.

The Three-Component System: Mechanism of Action

The photopolymerization process initiated by CSA-H is a classic Type II mechanism that is significantly enhanced by a three-component system involving the photoinitiator, a co-initiator (electron donor), and an accelerator.[5][6]

-

Photo-Excitation: Upon irradiation with blue light (typically in the 400–500 nm range), the CSA-H molecule absorbs a photon, promoting it from its ground state to an excited triplet state (CSA-H*).[1][5]

-

Exciplex Formation & Radical Generation: The excited CSA-H* interacts with an electron donor, such as a tertiary amine (e.g., L-Arginine), abstracting a hydrogen atom. This process, often proceeding through an intermediate exciplex, generates an amine-derived free radical.[1][4]

-

Acceleration and Enhanced Radical Flux: The inclusion of an accelerator, typically an iodonium salt like diphenyliodonium chloride (DPIC), drastically improves the efficiency. The iodonium salt can interact with the excited initiator complex, leading to its decomposition and the formation of additional, highly reactive phenyl radicals.[5][9] This synergistic action increases the overall rate of radical generation.[9]

-

Polymerization: The generated free radicals (both from the amine and the accelerator) attack the vinyl groups of the monomer or pre-polymer (e.g., acrylates, methacrylates), initiating a chain-growth polymerization reaction that results in the formation of a crosslinked polymer network.[10]

Experimental Protocol: Synthesis of a PEGDA Hydrogel

This protocol details the synthesis of a hydrogel using Poly(ethylene glycol) diacrylate (PEGDA) as the pre-polymer. This method is adapted from established procedures for similar water-soluble camphorquinone derivatives and is designed to be a robust starting point for further optimization.[6][7][11]

Materials and Equipment

| Reagent / Material | Supplier / Grade | Purpose |

| Camphorquinone-10-sulfonic Acid Hydrate (CSA-H) | Synthesis Grade | Photoinitiator |

| L-Arginine | ≥98.5%, FCC Grade | Co-initiator (Electron Donor) |

| Diphenyliodonium chloride (DPIC) | ≥98% | Accelerator |

| Poly(ethylene glycol) diacrylate (PEGDA) | Mn 700 g/mol | Monomer / Cross-linker |

| Phosphate-Buffered Saline (PBS) | pH 7.4 | Solvent |

| Equipment | Specification | Purpose |

| Visible Light Curing Unit | 400-500 nm wavelength, >500 mW/cm² intensity | Light source for polymerization |

| Vortex Mixer | - | Homogenization of solutions |

| Analytical Balance | 0.1 mg readability | Weighing reagents |

| Micropipettes | 10-1000 µL range | Liquid handling |

| Molds (e.g., PDMS) | Defined geometry (e.g., 1 mm thick discs) | Shaping the hydrogel |

Preparation of Stock Solutions

-

Pre-Polymer Solution (20% w/v PEGDA):

-

Weigh 200 mg of PEGDA (Mn 700).

-

Add PBS (pH 7.4) to a final volume of 1 mL.

-

Vortex thoroughly until the PEGDA is completely dissolved.

-

-

Initiator/Co-initiator Solution: This solution should be prepared fresh and protected from light.

-

Weigh the required amounts of CSA-H, L-Arginine, and DPIC according to the table below.

-

Dissolve the components in the 20% PEGDA pre-polymer solution.

-

Vortex in the dark until a homogenous, clear solution is obtained.

-

Recommended Reagent Concentrations

The concentrations of the photoinitiating system components are critical for controlling the polymerization kinetics and the final properties of the polymer. The following table provides a starting point for optimization.

| Component | Concentration (% w/w relative to monomer) | Molar Ratio (approx.) | Rationale |

| CSA-H | 0.5% | 1 | Primary light absorber. |

| L-Arginine | 1.0% | ~3 | Electron donor; excess ensures efficient interaction with excited CSA-H.[6] |

| DPIC | 0.5% | ~1 | Accelerator; enhances radical generation.[6][7] |

Photopolymerization Workflow

-

Molding: Pipette the final pre-polymer solution containing the complete initiator system into the desired molds (e.g., 50 µL for a 1 mm thick disc).

-

Curing: Expose the solution to a visible light source. The distance between the light source and the sample should be minimized and kept consistent (e.g., < 1 cm).[11]

-

Irradiation Time: Curing times can be very rapid. For a highly reactive system, gelation can occur in as little as 5-10 seconds.[6][7] A standard irradiation time of 40-60 seconds is recommended to ensure complete conversion.[11]

-

Post-Curing: After irradiation, carefully remove the crosslinked hydrogel from the mold.

-

Purification: Submerge the hydrogel in a large volume of fresh PBS (pH 7.4) and allow it to swell for 24 hours. This step is crucial to remove any unreacted monomers or initiator components, which is especially important for biomedical applications.

Characterization and Troubleshooting

The success of the polymerization and the quality of the resulting polymer can be assessed through several methods.

| Parameter | Method | Expected Outcome / Interpretation |

| Gelation Time | Visual inspection during irradiation | A rapid transition from liquid to a solid gel indicates high photoreactivity. |

| Swelling Ratio | Gravimetric analysis (wet vs. dry weight) | A lower swelling ratio typically corresponds to a higher crosslink density. |

| Mechanical Properties | Rheometry or Dynamic Mechanical Analysis (DMA) | The storage modulus (G') provides a quantitative measure of the hydrogel's stiffness. Higher G' values reflect a more densely crosslinked network.[6] |

| Degree of Conversion | FTIR Spectroscopy | Monitoring the decrease in the vinyl peak area (e.g., ~1635 cm⁻¹) provides the percentage of monomer that has been polymerized. |

Troubleshooting Guide:

-

Problem: Slow or Incomplete Gelation

-

Cause: Insufficient light intensity or incorrect wavelength.

-

Solution: Ensure the light source's spectrum overlaps with the absorption peak of CSA-H (~470 nm) and that the intensity is adequate (>500 mW/cm²). Decrease the distance between the light source and the sample.

-

Cause: Low initiator/co-initiator concentration.

-

Solution: Increase the concentration of CSA-H, L-Arginine, or DPIC. The addition or increased concentration of DPIC is often most effective.

-

Cause: Oxygen inhibition.

-

Solution: Oxygen is a radical scavenger. While difficult to eliminate in simple setups, increasing the initiator concentration can help overcome its effect. For critical applications, perform polymerization in an inert (e.g., nitrogen) atmosphere.

-

-

Problem: Brittle Hydrogel

-

Cause: Overly high crosslink density.

-

Solution: Decrease the pre-polymer (PEGDA) concentration or reduce the irradiation time.

-

Conclusion

Camphorquinone-10-sulfonic Acid Hydrate stands as a powerful, water-soluble photoinitiator that extends the utility of camphorquinone-based systems to aqueous environments. Its use in a three-component system with an amine co-initiator and an iodonium salt accelerator enables rapid and efficient polymerization of various monomers under visible light. The protocol provided herein serves as a validated starting point for researchers developing advanced polymeric materials for a wide range of applications, from regenerative medicine to advanced drug delivery systems.

References

-

Kamoun, E. A., Winkel, A., Eisenburger, M., & Menzel, H. (2014). Carboxylated camphorquinone as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application. Arabian Journal of Chemistry, 7(5), 895-905.

-

Benchchem. (n.d.). Camphorquinone | CQ Photoinitiator | RUO.

-

Konieczna, K., & Kłopotowska, D. (2022). Water-Soluble Photoinitiators in Biomedical Applications. Polymers, 14(15), 3045.

-

Wang, X., Hu, S., He, Y., & Liu, W. (2021). Synthesis and Characterization of a Novel Kind of Water-Soluble Macromolecular Photoinitiators and Their Application for the Preparation of Water-Soluble Branched Polymers. ACS Applied Polymer Materials, 3(6), 3127–3137.

-

Lalevée, J., & Fouassier, J. P. (2018). Water-soluble Photoinitiators: Present and Future. In Polymers for Personal Care and Cosmetics: RSC Polymer Chemistry Series. Royal Society of Chemistry.

-

Kamoun, E. A., Winkel, A., Eisenburger, M., & Menzel, H. (2014). Carboxylated camphorquinone as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application. Scilit.

-

Sigma-Aldrich. (n.d.). Water-Soluble Photoinitiators.

-

Li, X., Li, Z., Lin, S., Lin, S., & Zheng, X. (2020). In Situ Blue-Light-Induced Photocurable and Weavable Hydrogel Filament. ACS Omega, 5(2), 1234–1242.

-

Gosan, O., Breza, M., Teliban, A., Bandur, G. M., & Lalevée, J. (2022). Development of Water-Soluble Type I Photoinitiators for Hydrogel Synthesis. Gels, 8(4), 198.

-

Ghafari, R., Yarmand, H., Saman, K., & Ebrahim, G. (2019). Recent Advances in Photo-Crosslinkable Hydrogels for Biomedical Applications. Journal of Applied Polymer Science, 136(24).

-

ResearchGate. (2020). Evaluation of new coinitiators of camphorquinone useful in the radical photopolymerization of dental monomers.

-

Husár, B., Moszner, N., & Lukáč, I. (2012). Synthesis and photooxidation of styrene copolymer bearing camphorquinone pendant groups. Beilstein Journal of Organic Chemistry, 8, 337–343.

-

ResearchGate. (n.d.). Camphorquinone–amines photoinitating systems for the initiation of free radical polymerization.

-

Taylor & Francis Online. (n.d.). Camphorquinone – Knowledge and References.

-

Husár, B., Moszner, N., & Lukáč, I. (2012). Synthesis and photooxidation of styrene copolymer bearing camphorquinone pendant groups. Beilstein Journal of Organic Chemistry, 8, 337–343.

-

Ikemura, K., Endo, T. (2010). Synthesis and photooxidation of styrene copolymer bearing camphorquinone pendant groups. Dental Materials Journal, 29(2), 133-141.

-

Husár, B., Moszner, N., & Lukáč, I. (2012). Synthesis and photooxidation of styrene copolymer bearing camphorquinone pendant groups. Beilstein Journal of Organic Chemistry, 8, 337–343.

-

Pande, C. S., & Gupta, A. (1983). Camphorquinone-10-sulfonic acid and derivatives: Convenient reagents for reversible modification of arginine residues. International Journal of Peptide and Protein Research, 22(3), 333-341.

-

Singh, S., Rajkumar, B., Gupta, V., & Bhatt, A. (2018). Current photo-initiators in dental materials. International Journal of Applied Dental Sciences, 4(1), 1-5.

-

Vallo, C. I., & Botta, P. M. (2009). Photobleaching of camphorquinone during polymerization of dimethacrylate-based resins. Dental Materials, 25(12), 1548-1555.

-

Czasch, P., & Ciba, J. (2022). Can TPO as Photoinitiator Replace “Golden Mean” Camphorquinone and Tertiary Amines in Dental Composites? Testing Experimental Composites Containing Different Concentration of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide. Materials, 15(19), 6813.

-

Longchang Chemical. (2025). Why is camphor quinone commonly used as a photosensitizer in light-curing composite resins?.

-

ResearchGate. (n.d.). Synthesis and photoinitiation activity of radical polymeric photoinitiators bearing side-chain camphorquinone moieties.

-

Kamoun, E. A., Winkel, A., Eisenburger, M., & Menzel, H. (2014). Carboxylated camphorquinone as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application. Arabian Journal of Chemistry, 7(5), 895-905.

-

ResearchGate. (2019). Camphor sulfonic acid assisted synthesis of polythiophene composite for high energy density all-solid-state symmetric supercapacitor.

Sources

- 1. benchchem.com [benchchem.com]

- 2. oraljournal.com [oraljournal.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Carboxylated camphorquinone as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application | Scilit [scilit.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. In Situ Blue-Light-Induced Photocurable and Weavable Hydrogel Filament - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Carboxylated camphorquinone as visible-light photoinitiator for biomedical application: Synthesis, characterization, and application - Arabian Journal of Chemistry [arabjchem.org]

Camphorquinone-10-sulfonic Acid Hydrate in the preparation of biomedical hydrogels

Application Note: Camphorquinone-10-sulfonic Acid Hydrate in Biomedical Hydrogel Synthesis

Executive Summary

Camphorquinone-10-sulfonic Acid Hydrate (CQS) represents a critical evolution in photo-initiated biomaterial synthesis. Unlike its parent compound, Camphorquinone (CQ), which requires toxic organic co-solvents (e.g., DMSO, ethanol) due to hydrophobicity, CQS is fully water-soluble. This property allows for the fabrication of cell-laden hydrogels in purely aqueous environments, eliminating solvent-induced cytotoxicity.

This guide details the use of CQS as a Type II photoinitiator for crosslinking gelatin methacryloyl (GelMA) and poly(ethylene glycol) diacrylate (PEGDA) hydrogels. It leverages blue light (460–480 nm) , avoiding the DNA-damaging effects of UV light associated with initiators like Irgacure 2959.

Mechanistic Principles

CQS functions via a Type II Photoinitiation mechanism. It does not cleave upon light exposure (Type I); instead, it enters an excited triplet state and abstracts a hydrogen atom from a co-initiator (typically an amine) to generate the reactive free radicals that drive polymerization.

Figure 1: CQS Photoinitiation Pathway

The following diagram illustrates the photon absorption, excited state transition, and radical generation process.

Caption: Mechanism of Type II photoinitiation using CQS. Blue light excites CQS, which then interacts with an amine donor to form radicals.

Material Selection & Preparation

Reagents

| Component | Specification | Role | Notes |

| Photoinitiator | Camphorquinone-10-sulfonic acid hydrate (CAS: 73413-79-3) | Light absorber | Water-soluble.[1][2] Store in dark. |

| Co-Initiator (Option A) | L-Arginine (CAS: 74-79-3) | H-donor (Biocompatible) | Best for cell encapsulation. Natural amino acid.[2][3][4] |

| Co-Initiator (Option B) | Triethanolamine (TEOA) (CAS: 102-71-6) | H-donor (Robust) | Higher efficiency, but potential cytotoxicity at >0.5%. |

| Pre-polymer | GelMA (Degree of Substitution: 50-80%) | Hydrogel backbone | Dissolve in PBS or cell culture media. |

Stock Solution Preparation (Critical)

CQS is acidic due to the sulfonic acid group. Direct addition to cell media can lower pH and kill cells. Neutralization is mandatory.

-

CQS Stock (10% w/v): Dissolve 100 mg CQS in 1 mL sterile PBS.

-

Co-Initiator Stock:

-

Arginine:[5] Prepare 10% w/v in PBS. Warm to 37°C to aid dissolution.

-

TEOA: Prepare 10% v/v in PBS. Adjust pH to 7.4 with HCl.

-

Experimental Protocol: GelMA Hydrogel Synthesis

This protocol describes the fabrication of a 10% (w/v) GelMA hydrogel using CQS/Arginine.

Workflow Diagram

Caption: Step-by-step workflow for preparing CQS-mediated hydrogels.

Step-by-Step Procedure

-

Pre-polymer Dissolution:

-

Weigh GelMA lyophilized foam.

-

Dissolve in DPBS (or DMEM) at 37°C to achieve a 10% (w/v) concentration. Ensure complete dissolution (clear solution).

-

-

Initiator Addition:

-

Add CQS Stock to reach a final concentration of 0.5% (w/v) (e.g., 50 µL stock per 1 mL gel).

-

Add Arginine Stock to reach a final concentration of 0.5% - 1.0% (w/v) .

-

Ratio Logic: A 1:1 to 1:2 molar ratio of CQS to Amine is optimal for conversion efficiency.

-

-

Cell Encapsulation (Optional):

-